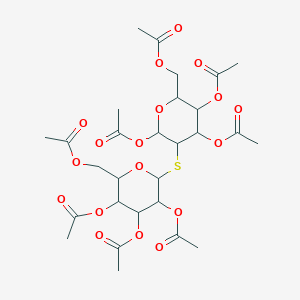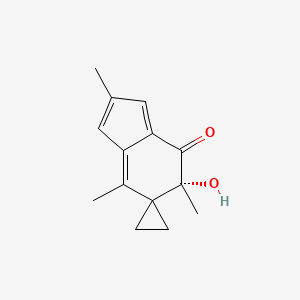![molecular formula C6H8O B1200238 7-氧代双环[4.1.0]庚-3-烯 CAS No. 6253-27-6](/img/structure/B1200238.png)
7-氧代双环[4.1.0]庚-3-烯
描述
7-Oxabicyclo[4.1.0]hept-3-ene is a chemical compound with the molecular formula C6H8O . It is a liquid at room temperature . This compound is used as an intermediate in the synthesis of Oseltamivir, an antiviral drug used to treat and prevent influenza A and B viruses . It is also used in a number of industrial sectors including inks and coatings, electricity, and electronics .
Synthesis Analysis
7-Oxabicyclo[4.1.0]hept-3-ene can be synthesized from 2-amino-3-cyano-4-H-pyrans as well as 2-amino-3-cyano-spiropyrans using iodobenzene diacetate (PIDA) as an oxidant at room temperature in the absence of any catalyst . Another method involves the use of oseltamivir intermediate, methyl 5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate .
Molecular Structure Analysis
The molecular structure of 7-Oxabicyclo[4.1.0]hept-3-ene has been studied using density functional theory (DFT) studies . The DFT results revealed that the energy gap of the compounds ranged from 4.32 to 5.82 eV while compound HC had the highest energy gap (5.82 eV) and chemical potential (2.90 eV) .
Physical And Chemical Properties Analysis
7-Oxabicyclo[4.1.0]hept-3-ene is a liquid at room temperature . It has a density of 1.1±0.1 g/cm3, a boiling point of 127.8±29.0 °C at 760 mmHg, and a vapor pressure of 13.3±0.2 mmHg at 25°C . It has a total dipole moment of 1.932±0.005 D .
科学研究应用
COVID-19 Therapeutics
A study investigated derivatives of 7-Oxabicyclo[4.1.0]hept-3-ene as potential inhibitors of the COVID-19 main protease . These derivatives showed promising results in computational studies, including density functional theory (DFT) and molecular docking. The compounds exhibited better docking scores than remdesivir and chloroquine, indicating potential as COVID-19 therapeutics.
Spectroscopy and Molecular Structure Analysis
The compound’s structure has been analyzed using infrared and Raman spectroscopy . This research provides insights into the ring inversion potential function of the compound, which is crucial for understanding its chemical behavior and reactivity.
Drug Development and Molecular Engineering
7-Oxabicyclo[4.1.0]hept-3-ene has been utilized in synthesizing structurally complex molecules, including stereoisomers and cyclic amino acid esters. These molecules have applications in drug development and molecular engineering, showcasing the compound’s versatility in creating diverse chemical entities.
Anticapsin Analog Research
This compound has been reported as an anticapsin analog . It serves as a substrate for investigating the substrate specificity of certain enzymes, which is significant for developing new antibacterial agents and understanding bacterial resistance mechanisms.
Synthesis of Butenolides
It is an intermediate in synthesizing 4,4-dialkyl-2-butenolides . This synthesis involves a reaction with Grignard reagents, followed by cycloreversion, which is a valuable method in organic synthesis for constructing complex molecular architectures.
Computational Chemistry
The electronic properties of 7-Oxabicyclo[4.1.0]hept-3-ene derivatives have been explored through computational chemistry methods . The molecular electrostatic potential (MESP) analysis revealed electron-rich and electron-deficient regions, which are essential for predicting reactivity and interaction with other molecules.
安全和危害
7-Oxabicyclo[4.1.0]hept-3-ene is classified as a dangerous substance. It has hazard statements H225, H315, H319, H335, indicating that it is highly flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .
属性
IUPAC Name |
7-oxabicyclo[4.1.0]hept-3-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-2-4-6-5(3-1)7-6/h1-2,5-6H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQSJLSVPZCPPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70978121 | |
| Record name | 7-Oxabicyclo[4.1.0]hept-3-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70978121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Oxabicyclo[4.1.0]hept-3-ene | |
CAS RN |
6253-27-6 | |
| Record name | 7-Oxabicyclo[4.1.0]hept-3-ene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6253-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Epoxycyclohexene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006253276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Epoxycyclohexene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196239 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-Epoxycyclohexene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116459 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Oxabicyclo[4.1.0]hept-3-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70978121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure and formula of 7-Oxabicyclo[4.1.0]hept-3-ene?
A1: 7-Oxabicyclo[4.1.0]hept-3-ene is a bicyclic organic compound consisting of a cyclohexene ring fused to an oxirane (epoxide) ring. Its molecular formula is C6H8O.
Q2: What spectroscopic data is available for characterizing 7-Oxabicyclo[4.1.0]hept-3-ene?
A2: Researchers have extensively studied the spectroscopic properties of 7-Oxabicyclo[4.1.0]hept-3-ene. Its infrared (IR) and Raman spectra have been recorded, particularly focusing on the low-frequency ring puckering mode. [] Additionally, its microwave spectrum has been analyzed to determine its rotational constants and dipole moment. [] These spectroscopic studies provide valuable information about the molecule's structure and conformational dynamics.
Q3: How does the conformation of 7-Oxabicyclo[4.1.0]hept-3-ene influence its properties?
A3: Research indicates that 7-Oxabicyclo[4.1.0]hept-3-ene adopts a boat conformation. [] This conformation, determined through microwave spectroscopy and dipole moment analysis, plays a crucial role in its interactions with other molecules and influences its potential biological activity.
Q4: Has computational chemistry been employed to study 7-Oxabicyclo[4.1.0]hept-3-ene and its derivatives?
A4: Yes, computational methods like Density Functional Theory (DFT) have been applied to study the thermochemical properties of 7-Oxabicyclo[4.1.0]hept-3-ene and related oxabicycloheptenes. [] These calculations provide insights into their enthalpy of formation, entropy, heat capacity, and other thermodynamic parameters, which are essential for understanding their reactivity and behavior.
Q5: Are there any studies on the potential biological activity of 7-Oxabicyclo[4.1.0]hept-3-ene derivatives?
A5: While 7-Oxabicyclo[4.1.0]hept-3-ene itself has not been extensively studied for biological activity, some research explores the potential of its derivatives. One study investigated hydrazones derived from a related compound, methyl 5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate, as potential inhibitors of the COVID-19 main protease using molecular docking and DFT studies. [] These computational methods provide a preliminary assessment of their potential antiviral activity, highlighting the possible applications of such derivatives in medicinal chemistry.
Q6: Have natural products containing the 7-Oxabicyclo[4.1.0]hept-3-ene scaffold been discovered?
A6: Yes, natural products featuring the 7-Oxabicyclo[4.1.0]hept-3-ene core structure have been isolated from various sources. For instance, oligosporon and its derivatives, isolated from the nematode-trapping fungus Arthrobotrys oligospora, exhibit this structural motif. [] These naturally occurring compounds, characterized by spectroscopic techniques and their absolute configurations determined through circular dichroic spectroscopy, demonstrate the relevance of this scaffold in natural product chemistry and its potential biological significance.
Q7: What are the potential applications of 7-Oxabicyclo[4.1.0]hept-3-ene and its derivatives?
A7: While research is ongoing, the unique structural features of 7-Oxabicyclo[4.1.0]hept-3-ene and its derivatives suggest potential applications in various fields:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Naphtho[2,3-b]furan-2(3H)-one, decahydro-7-hydroxy-8a-methyl-3,5-dimethylene-](/img/structure/B1200164.png)
![[(2R)-3-[[(2R)-1-[[(2S,5S,8S,11R,12S,15S,18S,21R)-15-[3-(diaminomethylideneamino)propyl]-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-2-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-hydroxy-3-oxopropyl] hydrogen sulfate](/img/structure/B1200165.png)


![methyl N-[(2S)-1-[[(2S,3S)-3-hydroxy-4-[[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-[[4-(2-methyltetrazol-5-yl)phenyl]methyl]amino]-1-phenylbutan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B1200170.png)

![3-amino-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B1200173.png)
![3-[(4-Hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1200176.png)

![1-[(5,6,7-Trimethoxy-1H-indol-2-yl)carbonyl]-3-(chloromethyl)indolin-6-amine](/img/structure/B1200178.png)